

# physical and chemical properties of 2,6-Dibromo-4-nitropyridine

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## Compound of Interest

Compound Name: 2,6-Dibromo-4-nitropyridine

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## An In-depth Technical Guide to 2,6-Dibromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **2,6-Dibromo-4-nitropyridine**. This versatile compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

## Core Physical and Chemical Properties

**2,6-Dibromo-4-nitropyridine** is a pale yellow crystalline powder at room temperature.<sup>[1]</sup> Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	281.89 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	175422-04-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Pale yellow crystalline powder	<a href="#">[1]</a> <a href="#">[4]</a>
Melting Point	121-124 °C	<a href="#">[1]</a>
Boiling Point	330.018 °C at 760 mmHg (Predicted)	<a href="#">[4]</a>
Purity	≥97% or ≥98% (HPLC)	<a href="#">[1]</a> <a href="#">[5]</a>
Storage Conditions	0-8°C, keep in dark place, inert atmosphere	<a href="#">[1]</a>

## Reactivity and Chemical Profile

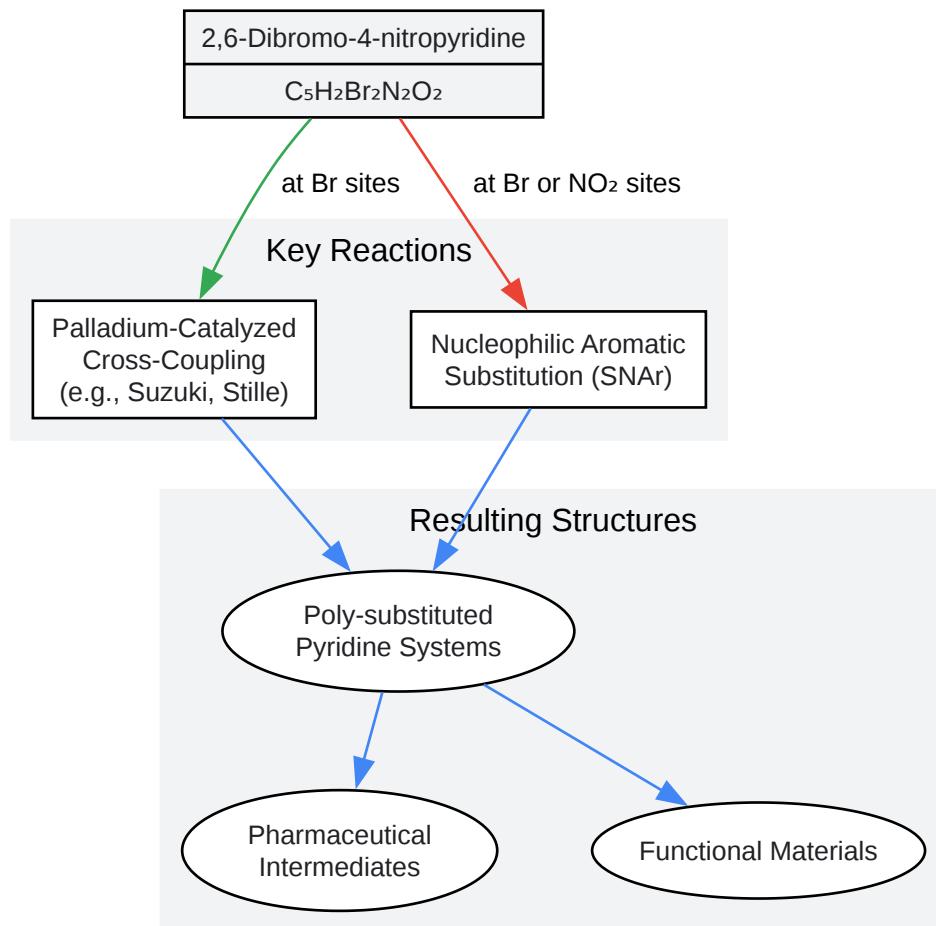
**2,6-Dibromo-4-nitropyridine** is a highly functionalized pyridine derivative, making it a valuable intermediate in organic synthesis.[\[6\]](#) Its reactivity is characterized by the presence of two bromine atoms and a strongly electron-withdrawing nitro group.[\[6\]](#)

The bromine atoms at the 2 and 6 positions are excellent leaving groups, facilitating various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[\[6\]](#) This allows for the straightforward introduction of a wide range of carbon-based substituents.[\[6\]](#)

Simultaneously, the nitro group at the 4-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[\[6\]](#) This enables the selective replacement of the bromine atoms or even the nitro group with various nucleophiles, including amines and alkoxides.[\[6\]](#) This dual reactivity makes it an essential scaffold for constructing complex, poly-substituted pyridine systems, which are prominent structures in medicinal chemistry and materials science.[\[6\]](#)

Below is a diagram illustrating the key reactive sites and potential transformations of **2,6-Dibromo-4-nitropyridine**.

## Reactivity Profile of 2,6-Dibromo-4-nitropyridine

[Click to download full resolution via product page](#)*Reactivity Profile of 2,6-Dibromo-4-nitropyridine*

## Experimental Protocols

### Synthesis of 2,6-Dibromo-4-nitropyridine

A general procedure for the synthesis of **2,6-Dibromo-4-nitropyridine** involves the deoxygenation of its N-oxide precursor.[2]

Materials:

- **2,6-Dibromo-4-nitropyridine N-oxide**
- Chloroform (CHCl<sub>3</sub>)
- Phosphorus trichloride (PCl<sub>3</sub>)
- Ice water
- Sodium bicarbonate solution
- Magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel
- Petroleum ether
- Ethyl acetate

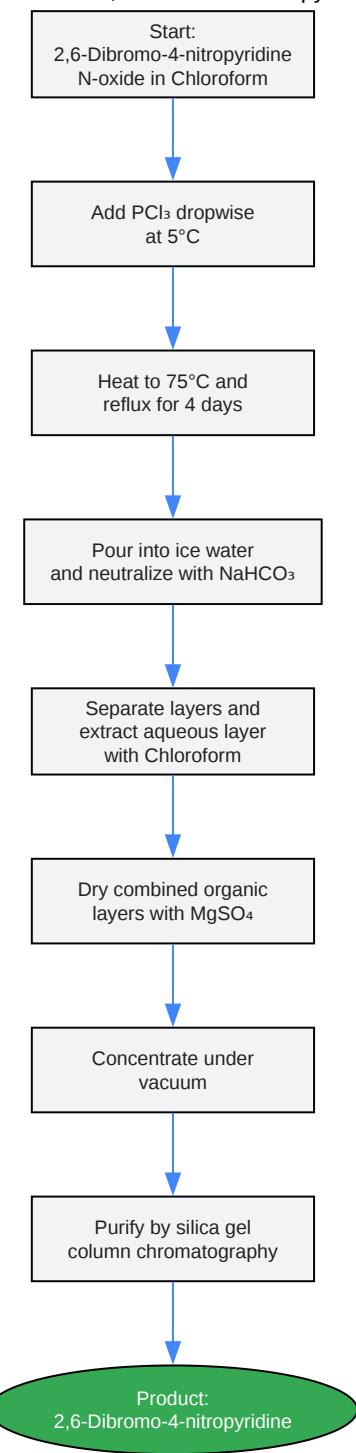
Procedure:

- A suspension of **2,6-dibromo-4-nitropyridine N-oxide** (22.7 g, 76.2 mmol) in chloroform (120 mL) is prepared.[2]
- Phosphorus trichloride (20 mL, 229 mmol) is added slowly and dropwise at 5 °C.[2]
- The reaction mixture is then heated to 75 °C and refluxed for 4 days.[2]
- After the reaction is complete, the mixture is carefully poured into 600 mL of ice water and neutralized with a sodium bicarbonate solution.[2]
- The organic and aqueous layers are separated. The aqueous layer is extracted three times with chloroform (150 mL each).[2]
- The combined organic layers are dried with magnesium sulfate and then concentrated under vacuum.[2]
- The resulting residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (4:1) as the eluent.[2]

- This process yields **2,6-dibromo-4-nitropyridine** as a white solid (15.5 g, 72% yield) with a melting point of 122-123 °C.[2]

The workflow for this synthesis is depicted in the diagram below.

## Synthesis of 2,6-Dibromo-4-nitropyridine

[Click to download full resolution via product page](#)*Synthesis Workflow*

## Applications in Research and Development

**2,6-Dibromo-4-nitropyridine** is a key intermediate in the synthesis of a variety of target molecules with significant applications in several fields:

- Pharmaceutical Development: It is a crucial precursor for creating novel compounds with potential therapeutic activities, including anti-cancer and antimicrobial agents.[\[1\]](#) Its structure is a privileged scaffold in the development of kinase inhibitors and other small-molecule therapeutics.[\[6\]](#)
- Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides for crop protection.[\[1\]](#)
- Materials Science: Its derivatives are used in the production of functional materials like dyes and pigments.[\[1\]](#) There is also exploration into its use for creating novel polymers with enhanced thermal and chemical stability and for organic electronic materials such as OLEDs.[\[1\]](#)[\[6\]](#)
- Organic Synthesis: It serves as a fundamental building block for constructing complex molecular frameworks, enabling the development of new compounds with desired properties.[\[1\]](#)

## Safety and Handling

**2,6-Dibromo-4-nitropyridine** is associated with the following GHS hazard statements:

- H302: Harmful if swallowed.[\[3\]](#)
- H312: Harmful in contact with skin.[\[3\]](#)
- H315: Causes skin irritation.[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H332: Harmful if inhaled.[\[3\]](#)
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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